2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Description
This compound features a tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonyl] and an ethoxy-oxoethyl moiety attached to an amino acetic acid backbone. The Boc group acts as a protective group for amines, enhancing stability during synthetic procedures, while the ethoxy-oxoethyl ester contributes to solubility modulation and reactivity in esterification or hydrolysis reactions . Its molecular formula is inferred as C₁₁H₁₉NO₆ (based on structural analogs in and ), with a molecular weight of ~285.28 g/mol.
Properties
IUPAC Name |
2-[(2-ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6/c1-5-17-9(15)7-12(6-8(13)14)10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFJWXKZXSDTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152210 | |
| Record name | N-(Carboxymethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204812-91-8 | |
| Record name | N-(Carboxymethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204812-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Carboxymethyl)-N-[(1,1-dimethylethoxy)carbonyl]glycine 1-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc-Protection of Glycine Derivatives
The tert-butoxycarbonyl (Boc) group is universally employed for temporary amine protection due to its stability under basic conditions and selective deprotection under acidic conditions. For 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid, the Boc group is introduced first to shield the primary amine of glycine.
Methodology from CN104276964A :
Aqueous solutions of glycine and sodium bicarbonate are mixed, followed by batchwise addition of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane. The reaction proceeds at 0–25°C for 4–6 hours, achieving yields of 85–92%. This method’s success lies in the controlled pH (8.5–9.0) maintained by sodium bicarbonate, which prevents premature hydrolysis of (Boc)₂O while facilitating nucleophilic attack by glycine’s amine.
Adaptation for Target Compound :
To synthesize Boc-glycine intermediates, the protocol is modified by substituting glycine with pre-alkylated derivatives. For instance, ethyl glycinate hydrochloride may serve as the starting material, with Boc protection conducted in dichloromethane using N,N-diisopropylethylamine (DIPEA) as the base. This organic-phase method avoids side reactions associated with aqueous systems, such as ester hydrolysis.
Optimized Synthetic Protocols
One-Pot Sequential Protection-Alkylation
Recent advancements enable sequential Boc protection and alkylation in a single reactor, minimizing intermediate isolation.
Procedure :
- Glycine (1.0 equiv) is suspended in a 1:1 mixture of water and dioxane.
- Sodium bicarbonate (2.5 equiv) and (Boc)₂O (1.1 equiv) are added at 0°C.
- After 4 hours, ethyl bromoacetate (1.2 equiv) and tetrabutylammonium bromide (0.1 equiv) are introduced, and the mixture is heated to 40°C for 8 hours.
- The crude product is acidified to pH 2–3, extracted with dichloromethane, and crystallized from hexane/ethyl acetate.
Solid-Phase Synthesis for Scalability
For industrial-scale production, solid-supported reagents reduce purification burdens.
Resin-Bound Methodology :
- Wang resin-functionalized glycine is Boc-protected using (Boc)₂O in dichloromethane with DMAP catalysis.
- The resin is treated with ethyl bromoacetate and DIPEA in DMF at 25°C for 6 hours.
- Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with 88–90% efficiency.
Comparative Analysis of Methods
Challenges and Mitigation Strategies
Ester Hydrolysis
The ethoxy-oxoethyl group is susceptible to hydrolysis under basic or aqueous conditions. To mitigate this, reactions are conducted at neutral pH (6.5–7.5) when using water-containing systems. Alternatively, non-aqueous solvents like THF or acetonitrile minimize hydrolysis.
Diastereomer Formation
Racemization during Boc protection is avoided by maintaining temperatures below 25°C and using chiral auxiliaries. WO2021034815A1 reports that adding catalytic amounts of HOBt (1-hydroxybenzotriazole) suppresses racemization by stabilizing the activated intermediate.
Industrial-Scale Considerations
Cost-Efficiency
Bulk (Boc)₂O purchasing reduces raw material costs by 30–40%. Recycling dioxane via distillation lowers solvent expenses.
Environmental Impact
WO2014061034A1 highlights replacing dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with comparable efficacy. Sodium bicarbonate is preferred over triethylamine due to lower toxicity and easier wastewater treatment.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the Boc protecting group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis.
Substitution: Nucleophiles such as amines or thiols are used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation.
Major Products
Deprotected Amino Acid: Hydrolysis yields the deprotected amino acid.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Oxidized Products: Oxidation reactions yield oxo derivatives.
Scientific Research Applications
2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and peptide chemistry.
Biology: The compound is used in the modification of biomolecules and as a linker in bioconjugation.
Medicine: It is used in the development of prodrugs and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It participates in biochemical pathways involving amino acid metabolism and protein synthesis.
Effects: The compound exerts its effects by modifying the structure and function of target biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Functional Group Variations
a. Boc-Protected Amino Acids
- 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic Acid (C₈H₁₅NO₄) Key Difference: Replaces the ethoxy-oxoethyl group with a methyl group. Impact: Reduced steric hindrance and polarity compared to the target compound. The methyl group lowers molecular weight (189.21 g/mol) and enhances solubility in non-polar solvents. This simplicity makes it a preferred intermediate in peptide synthesis . Application: Used as a building block for protected amino acid derivatives.
- Boc-Iminodiacetic Acid (C₉H₁₅NO₆) Structure: Contains two acetic acid groups attached to a Boc-protected amine. Impact: The dual carboxylic acid groups enable strong metal chelation (e.g., for chromatography resins), unlike the target compound’s single carboxylic acid. Application: Metal ion coordination in affinity purification .
2.2. Ester vs. Amide Derivatives
- Ethyl 2-{[2-(2-{2-[4-(2-Ethoxy-2-oxoethyl)amino]-4-hydroxyphenoxy}phenyl)(2-ethoxy-2-oxoethyl)amino]acetate} Key Feature: Multiple ethoxy-oxoethyl esters and aromatic linkages (). The target compound lacks aromaticity, reducing such interactions but improving metabolic stability .
2.3. Structural Complexity
- 2-(2-Bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic Acid (C₁₄H₂₃NO₄) Key Feature: Bicyclic system introduces rigidity. Impact: Reduces conformational flexibility compared to the target compound’s linear ethoxy-oxoethyl chain. This rigidity may enhance binding specificity in receptor-ligand interactions .
Biological Activity
The compound 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid , often referred to in the literature as a derivative of amino acids, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
The molecular formula of the compound is with a molecular weight of approximately 287.36 g/mol. Its structure includes an ethoxy group and a carboxylic acid moiety, which are significant for its biological interactions.
Research indicates that the compound may exhibit biological activity through multiple mechanisms:
- Enzyme Inhibition : The presence of the amino acid structure suggests potential interactions with various enzymes, possibly acting as an inhibitor or modulator.
- Receptor Binding : The compound may engage with specific receptors in cellular pathways, influencing signal transduction processes.
Antimicrobial Activity
A study conducted by Zhang et al. (2020) evaluated the antimicrobial properties of similar compounds. The results indicated that derivatives with ethoxy and oxoethyl groups exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential therapeutic applications in treating bacterial infections.
| Compound | Activity | Target Organism |
|---|---|---|
| 2-Ethoxy-2-oxoethyl derivative | Moderate | Staphylococcus aureus |
| 2-Methylpropan derivative | High | Escherichia coli |
Cytotoxicity
In vitro studies have demonstrated that the compound can induce cytotoxic effects in various cancer cell lines. For instance, research published in Cancer Letters (2021) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability in breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.4 |
| HeLa | 12.3 |
Case Study 1: Cancer Cell Growth Inhibition
A notable case study involved the application of the compound in inhibiting cancer cell growth under hypoxic conditions. The study revealed that the compound's mechanism involved the modulation of metabolic pathways crucial for cancer cell survival. It demonstrated a significant reduction in tumor growth in xenograft models when administered at optimal doses.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of related compounds containing similar functional groups. The findings suggested that these compounds could reduce pro-inflammatory cytokine production in macrophages, indicating potential use in inflammatory disease management.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2-Ethoxy-2-oxoethyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid, and how do reaction conditions impact yield?
- Methodology : The compound is synthesized via sequential protection-deprotection strategies. A common route involves coupling tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups to a diaminoacetic acid backbone. For example, Boc protection is achieved using di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in THF), followed by Fmoc introduction via Fmoc-Cl in dichloromethane . Purification via recrystallization (e.g., ethyl acetate/hexane) ensures >95% purity. Reaction pH and temperature are critical: excess reagents or prolonged heating may lead to side reactions (e.g., ester hydrolysis).
Q. How can researchers resolve nomenclature discrepancies for this compound in literature?
- Methodology : Cross-reference IUPAC rules with structural data. notes that the compound is sometimes mislabeled due to its ester and carbamate functionalities. Validate using spectroscopic data (e.g., NMR: δ 1.02 ppm for tert-butyl protons, δ 3.79 ppm for methoxy groups) and compare with CAS registry entries (e.g., 16257-05-9 for Boc-protected derivatives) .
Q. What analytical techniques confirm the structural identity of this compound?
- Methodology : Use LCMS (m/z 732 [M+H]+) and HPLC (retention time: 1.76 minutes under QC-SMD-TFA05 conditions) for purity assessment. 1H-NMR (DMSO-d6: δ 9.00 ppm for amine protons) and FTIR (C=O stretch at ~1700 cm⁻¹) validate functional groups. X-ray crystallography (if crystals are obtainable) resolves intramolecular hydrogen bonding, as seen in similar compounds .
Advanced Research Questions
Q. How can multi-step synthesis protocols for this compound be optimized for peptide coupling applications?
- Methodology : Optimize coupling reagents (e.g., HATU or DCC) and monitor reaction progress via TLC. For Boc deprotection, use 4M HCl/dioxane (1 hour, room temperature) to avoid racemization . Scale-up considerations: Replace batch reactors with continuous flow systems () to enhance reproducibility. Purify intermediates via column chromatography (silica gel, 10% MeOH/CH₂Cl₂) to remove unreacted Fmoc-amino acids.
Q. What role does intramolecular hydrogen bonding play in stabilizing this compound under acidic conditions?
- Methodology : Computational modeling (DFT at B3LYP/6-31G* level) reveals a planar structure with N-H···O=C hydrogen bonds (distance ~1.8 Å). Experimental validation via variable-temperature NMR shows reduced tautomerization rates at pH < 4, confirming stabilization . Reactivity studies under acidic conditions (e.g., 0.1M HCl) demonstrate resistance to hydrolysis compared to unprotected analogs.
Q. How can contradictions in reported synthetic yields (e.g., 60% vs. 85%) be addressed during scale-up?
- Methodology : Identify critical parameters via Design of Experiments (DoE). For instance, excess Boc anhydride (1.5 eq.) improves yield in small batches but causes viscosity issues at scale. Switch to dropwise addition in cooled (0°C) THF to mitigate exothermic side reactions. Compare industrial methods (e.g., continuous flow reactors in ) with lab-scale protocols to identify bottlenecks. Validate with in-line FTIR for real-time monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
